
3,3-Bis(trimethylsilyl)-1,3-thiasiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(trimethylsilyl)-1,3-thiasiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane typically involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethylsilyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified organosilicon compounds.
Substitution: Various substituted organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(trimethylsilyl)-1,3-thiasiletane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane involves its ability to form stable carbon-silicon bonds, which are crucial in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The presence of silicon and sulfur atoms in its structure also contributes to its unique reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
3,3-Bis(trimethoxysilyl)propylamine: This compound also contains silicon atoms and is used in similar applications, such as coupling agents and adhesives.
Hexamethyldisilazane: Another organosilicon compound used in organic synthesis and materials science.
1,2-Bis(triethoxysilyl)ethane: Used in the production of hybrid materials and as a coupling agent.
Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
914096-96-1 |
|---|---|
Molekularformel |
C8H22SSi3 |
Molekulargewicht |
234.58 g/mol |
IUPAC-Name |
trimethyl-(3-trimethylsilyl-1,3-thiasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22SSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
UABJSNUXUNTZLA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]1(CSC1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
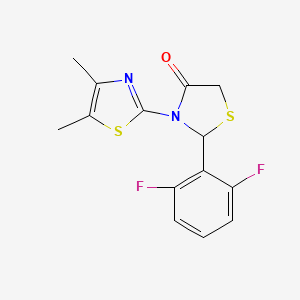
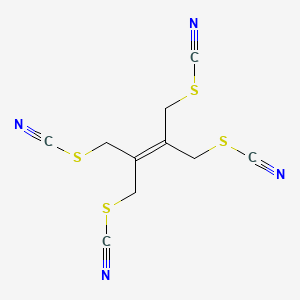
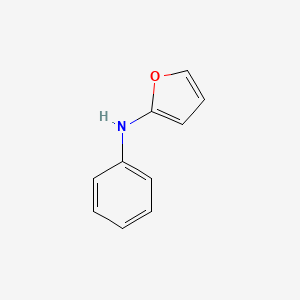
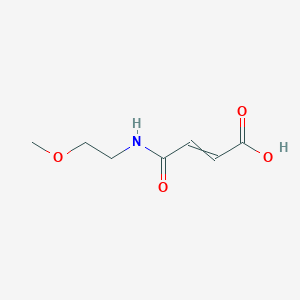
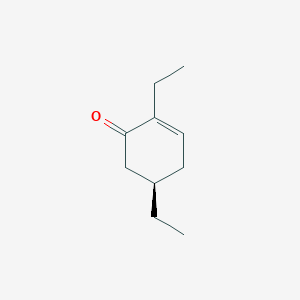
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)

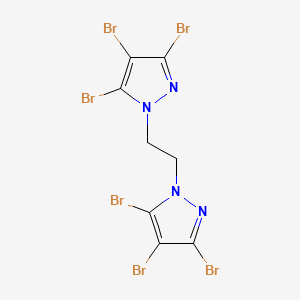

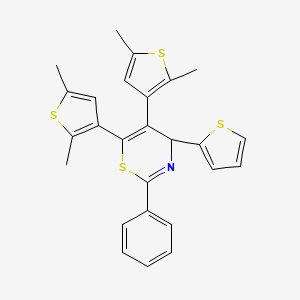
![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
